molecular formula C7H6N4O3 B1305359 2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 842954-97-6

2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B1305359
CAS RN: 842954-97-6
M. Wt: 194.15 g/mol
InChI Key: GRFFCRIIYZSEAF-UHFFFAOYSA-N
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Description

“2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile scaffold that has found numerous applications in medicinal chemistry . The ring system of TPs is isoelectronic with that of purines, and this heterocycle has been proposed as a possible surrogate of the purine ring .


Synthesis Analysis

The synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties .

Scientific Research Applications

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound can be used as a reactant for the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes have potential applications in various fields, including catalysis and materials science.

Dihydroorotate Dehydrogenase Inhibitors

It can also be used in the synthesis of dihydroorotate dehydrogenase inhibitors . These inhibitors have antimalarial activity, making them potentially useful in the development of new treatments for malaria.

3. Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles The compound can be used as a reactant for the Vilsmeier reaction of conjugated carbocycles and heterocycles . This reaction is a formylation process that can be used to introduce aldehyde functionality into a wide range of substrates.

Investigations of Pharmacological Activity

This compound has been used in investigations of the pharmacological activity caused by binding to HIV TAR RNA . This suggests potential applications in the development of new treatments for HIV.

Antitumor Applications

Polycyclic systems containing [1,2,4]triazolo[1,5-a]pyrimidine moiety, such as this compound, are reported as having antitumor properties . This suggests potential applications in cancer treatment.

Corticotropin-Releasing Factor 1 Receptor Antagonists

These compounds can be used for the treatment of Alzheimer’s disease and insomnia as corticotropin-releasing factor 1 receptor antagonists .

Calcium Channel Modulators

Compounds with this structure can be used as calcium channel modulators . This suggests potential applications in the treatment of various neurological and cardiovascular diseases.

Antiparasitic Applications

Complexes of triazolo-pyrimidines with Pt and Ru, which can potentially be synthesized from this compound, are highly active against parasites . This suggests potential applications in the treatment of parasitic infections.

properties

IUPAC Name

2-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c1-3-9-7-8-2-4(6(13)14)5(12)11(7)10-3/h2H,1H3,(H,13,14)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFFCRIIYZSEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=O)N2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389316
Record name 2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

CAS RN

842954-97-6
Record name 2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
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2-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid

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